![molecular formula C5H9N B1354465 Bicyclo[1.1.1]pentan-2-amine CAS No. 67947-39-1](/img/structure/B1354465.png)

Bicyclo[1.1.1]pentan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

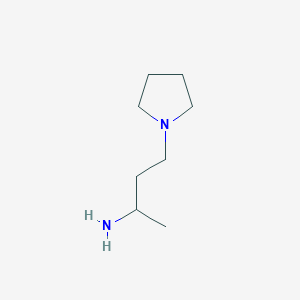

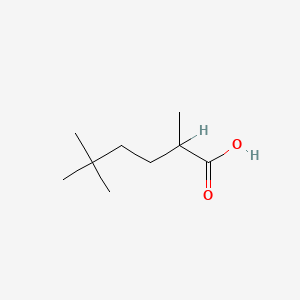

Bicyclo[1.1.1]pentan-2-amine is an organic compound that belongs to the family of bicyclic bridged compounds . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . It is a highly strained molecule .

Synthesis Analysis

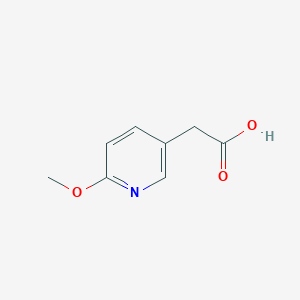

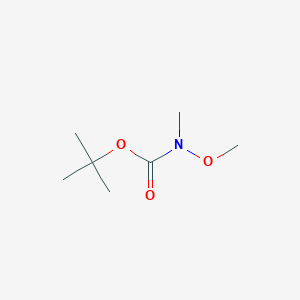

The synthesis of Bicyclo[1.1.1]pentan-2-amine has been a subject of research in recent years . One of the methods involves the use of carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another method involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes .

Molecular Structure Analysis

The molecular structure of Bicyclo[1.1.1]pentan-2-amine consists of three rings of four carbon atoms each . This structure is highly strained, which makes it a unique and interesting compound for various applications .

Chemical Reactions Analysis

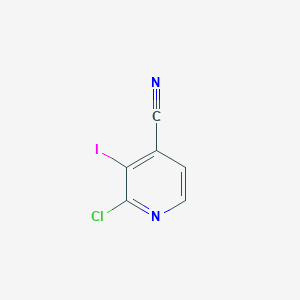

Bicyclo[1.1.1]pentan-2-amine has been used in various chemical reactions. For instance, it has been used to synthesize bisbicyclo[1.1.1]pentyldiazene . It has also been used as a precursor in the synthesis of a potent quinolone antibacterial agent .

Wissenschaftliche Forschungsanwendungen

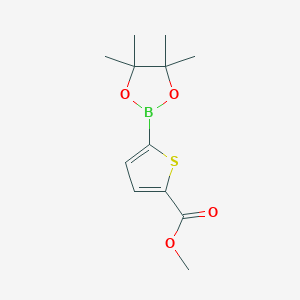

Materials Science: Molecular Rods and Rotors

Bicyclo[1.1.1]pentane derivatives have been extensively used in materials science as molecular rods and rotors. These structures are pivotal in the development of dynamic materials that can change their properties in response to external stimuli .

Supramolecular Chemistry: Linker Units

In supramolecular chemistry, these derivatives serve as linker units. They play a crucial role in the construction of complex structures through non-covalent interactions, which are essential for creating highly ordered systems .

Liquid Crystals

The unique geometry of Bicyclo[1.1.1]pentane derivatives makes them suitable for use in liquid crystals, which are utilized in display technologies and other applications where control of light is essential .

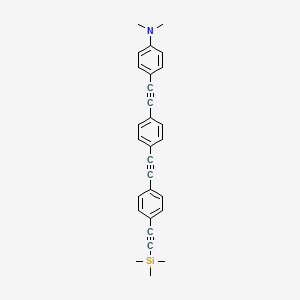

FRET Sensors

These compounds are also applied in the development of Förster Resonance Energy Transfer (FRET) sensors. FRET sensors are important tools in biological research and medical diagnostics for detecting molecular interactions .

Metal–Organic Frameworks (MOFs)

Bicyclo[1.1.1]pentane derivatives are used as building blocks in metal–organic frameworks, which have applications ranging from gas storage to catalysis due to their porous nature .

Medicinal Chemistry: Building Blocks

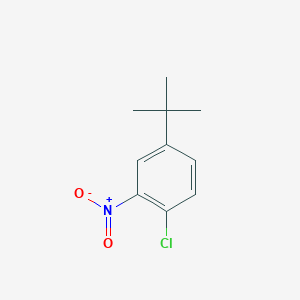

Amines containing bridged bicyclic carbon skeletons, such as Bicyclo[1.1.1]pentan-2-amine, are valuable building blocks in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications .

Synthetic Chemistry: Novel Analogs

The compound has been utilized in synthetic chemistry to develop novel analogs of biologically active molecules, such as lipoxin B4, which plays a role in inflammation and resolution .

Photochemical Reactions

Bicyclo[1.1.1]pentan-2-amine is involved in photochemical reactions to create polysubstituted bicyclic structures, which are significant for the development of new pharmaceuticals and materials .

Safety and Hazards

Zukünftige Richtungen

The future directions for Bicyclo[1.1.1]pentan-2-amine involve its increased use as a bioisostere in the pharmaceutical industry . Its unique structure and properties make it a valuable tool for medicinal chemists . There is also a need for more research to fully understand its properties and potential applications .

Wirkmechanismus

Target of Action

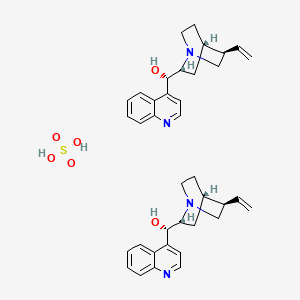

Bicyclo[1.1.1]pentan-2-amine (BCP) is a versatile compound that has been extensively studied in the field of drug discovery . It is often used as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Mode of Action

The mode of action of BCP involves its interaction with its targets, leading to changes in the biological system. The exact interaction depends on the specific derivative of BCP and the target it is designed to interact with. The BCP motif adds three-dimensional character and saturation to compounds, which can lead to increased or equal solubility, potency, and metabolic stability .

Biochemical Pathways

The biochemical pathways affected by BCP and its derivatives depend on the specific targets and the nature of the interaction. BCP derivatives have been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . .

Pharmacokinetics

The pharmacokinetic properties of BCP and its derivatives are influenced by their three-dimensional structure and saturation. Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success . This can lead to increased or equal solubility, potency, and metabolic stability, and decreased non-specific binding .

Result of Action

The result of BCP’s action is the alteration of the biological system in which it interacts. This can lead to changes in the system’s function or behavior. The specific results depend on the targets of the BCP derivative and the nature of the interaction. For example, increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug–drug interactions and drug-induced liver injury through metabolic activation .

Eigenschaften

IUPAC Name |

bicyclo[1.1.1]pentan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c6-5-3-1-4(5)2-3/h3-5H,1-2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFDMMFLHVFKHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438443 |

Source

|

| Record name | Bicyclo[1.1.1]pentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[1.1.1]pentan-2-amine | |

CAS RN |

67947-39-1 |

Source

|

| Record name | Bicyclo[1.1.1]pentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B1354398.png)